Methanesulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of methanesulfonyl chloride primarily involves the reaction of methanesulfonic acid with thionyl chloride, yielding methanesulfonyl chloride with high efficiency. This process has been refined over time to maximize yield and purity, demonstrating the chemical's foundational role in organic synthesis and its industrial relevance in producing a wide range of chemical products (Wei Dong, 2003).
Molecular Structure Analysis
Electron diffraction studies have provided detailed insights into the molecular structure of methanesulfonyl chloride. The favored model highlights the geometrical parameters, such as bond lengths and angles, revealing a structure with specific orientations between the sulfur, oxygen, and chloride atoms. This detailed structural information is crucial for understanding the reactivity and interaction of methanesulfonyl chloride in various chemical contexts (M. Hargittai & I. Hargittai, 1973).
Chemical Reactions and Properties
Methanesulfonyl chloride undergoes a variety of chemical reactions, showcasing its versatility. One notable reaction is its one-electron reduction, leading to the formation of sulfonyl radicals and chloride ions. These intermediates play a significant role in various chemical transformations, including isomerization reactions. This reactivity pattern underlines the importance of methanesulfonyl chloride in synthetic chemistry, enabling the construction of complex molecules (M. Tamba et al., 2007).
Physical Properties Analysis
While specific studies focusing on the physical properties of methanesulfonyl chloride were not highlighted in the searched literature, it is generally known that methanesulfonyl chloride is a colorless, oily liquid with a pungent odor. Its physical state and characteristics, such as boiling point and solubility, are essential for handling and application in various chemical processes.
Chemical Properties Analysis
The chemical properties of methanesulfonyl chloride, such as its reactivity with alcohols to form methanesulfonates (mesylates), are well-documented. Mesylates are excellent intermediates in organic synthesis, facilitating the preparation of a wide range of functional groups and molecules. This characteristic underscores the utility of methanesulfonyl chloride in synthetic organic chemistry, contributing to its widespread use in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals (F. Spener, 1973).
Scientific Research Applications
Oligopeptide Synthesis : Methanesulfonyl N-hydroxysuccinate, derived from methanesulfonyl chloride, is effective in synthesizing oligopeptides like endomorphine-2 and alanylglutamine. This process occurs in liquid phase under mild conditions, yielding high product amounts (Liang Yue-jie, 2009).
Methane Conversion : Methanesulfonyl chloride is instrumental in the catalytic decomposition during low-temperature methane conversions. This process enhances product selectivity, which is crucial for efficient methane production (Shujuan Kang et al., 2017).
Selective Chlorination : In carbohydrate chemistry, methanesulfonyl chloride is used to selectively chlorinate unprotected d-arabinitol into its 1,5-dichloro derivative. This reaction also applies to other pentitols, albeit with lower yields (Mohammed Benazza et al., 1991).
Electrochemical Sensor Applications : Sodium insertion into vanadium pentoxide films using a methanesulfonyl chloride-aluminum chloride ionic liquid suggests potential applications in cathodes for electrochemical sensors (L. Su et al., 2001).
Chemical Properties and Reactions : Studies also focus on methanesulfonyl chloride's chemical properties, such as its hindered internal rotation and formation of sulfene intermediates (J. Ali et al., 1981), as well as its reactive behavior in heterogeneous conditions, important for safe industrial applications (R. Andreozzi et al., 1996).
Intermediate in Lipid Synthesis : Methanesulfonyl chloride-derived mesylates are used as intermediates in lipid synthesis, radioactive compound synthesis, and spin label chemistry (F. Spener, 1973).
Safety And Hazards
properties
IUPAC Name |
methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARBMVPHQWIHKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClO2S | |
Record name | METHANESULFONYL CHLORIDE | |
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Record name | METHANESULFONYL CHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021615 | |
Record name | Methanesulfonyl chloride | |
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Molecular Weight |
114.55 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methanesulfonyl chloride appears as a pale yellow corrosive liquid. More dense than water and insoluble in water. Very toxic by ingestion, inhalation, or skin absorption., Liquid, Colorless to pale yellow, fuming liquid; [ICSC] Unpleasant odor; [HSDB], COLOURLESS-TO-PALE-YELLOW LIQUID WITH PUNGENT ODOUR. | |
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Record name | Methanesulfonyl chloride | |
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Record name | Methane sulfonyl chloride | |
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Boiling Point |
62 °C at 18 mm Hg; 161 °C at 730 mm Hg, at 97.3kPa: 161 °C | |
Record name | METHANESULFONYL CHLORIDE | |
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Record name | METHANESULFONYL CHLORIDE | |
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Flash Point |
>110 °C | |
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Solubility |
Soluble in most organic solvents, Practically insoluble in water; soluble in alcohol, ether, Solubility in water: reaction | |
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Record name | METHANESULFONYL CHLORIDE | |
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Density |
1.4805 at 18 °C/4 °C, Relative density (water = 1): 1.5 | |
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Vapor Density |
3.9 (Air = 1), Relative vapor density (air = 1): 4.0 | |
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Vapor Pressure |
3.09 [mmHg], 3.09 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.27 | |
Record name | Methane sulfonyl chloride | |
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Product Name |
Methanesulfonyl chloride | |
Color/Form |
Pale yellow liquid | |
CAS RN |
124-63-0 | |
Record name | METHANESULFONYL CHLORIDE | |
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Melting Point |
Freezing point: -32 °C, -32 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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